Ethyl 4-(aminomethyl)benzoate hydrochloride
Overview
Description
Ethyl 4-(aminomethyl)benzoate hydrochloride (EMBHCl) is a synthetic compound with a wide range of applications in the scientific field. It is an organic compound that is used in several biochemical and physiological studies. This compound is also known as ethyl 4-aminobenzoate hydrochloride, ethyl 4-aminobenzoic acid hydrochloride, and ethyl 4-aminobenzoate hydrochloride. It is a white crystalline solid with a molecular weight of 209.6 g/mol. The structure of EMBHCl consists of an ethyl group attached to a 4-aminomethylbenzoic acid, with a hydrochloride group attached to the carboxyl group.
Scientific Research Applications
Pharmacological Characterization for Preterm Labor Treatment
Ethyl 4-(aminomethyl)benzoate hydrochloride has been studied for its potential in pharmacological applications. Notably, a variant of this compound, SAR150640, demonstrated significant potential as a β3-adrenoceptor agonist for treating preterm labor. It exhibited high affinity for β3-adrenoceptors and effectively inhibited spontaneous contractions in human near-term myometrial strips, suggesting a therapeutic use in managing preterm labor (Croci et al., 2007).
Synthesis of Schiff and Mannich Bases
Ethyl 4-(aminomethyl)benzoate hydrochloride is also a precursor in the synthesis of various chemical compounds. For instance, it is used in the formation of Schiff and Mannich bases of isatin derivatives, highlighting its role in synthetic organic chemistry and its potential in the synthesis of compounds with diverse chemical and biological activities (Bekircan & Bektaş, 2008).
Development of Optical Nonlinear Properties
Research has also explored the synthesis of Schiff base compounds derived from ethyl 4-amino benzoate, such as Ethyl (E)-4-((3-ethoxy-2-hydroxybenzylidene)amino)benzoate (EHB), for potential use in optical nonlinear applications. These compounds exhibit significant nonlinear refractive indices, indicating their suitability for optical limiting applications (Abdullmajed et al., 2021).
Potential in Antimicrobial Agents
Ethyl 4-(aminomethyl)benzoate hydrochloride is involved in the synthesis of new quinazolines, which have been tested for their antibacterial and antifungal activities. This research signifies the compound's importance in developing new antimicrobial agents, demonstrating its wide-ranging applications in medicinal chemistry (Desai et al., 2007).
Antibacterial Activity and Molecular Docking Study
The compound is utilized in synthesizing novel benzoxazine derivatives with potential antibacterial properties. Studies involving molecular docking have shown these derivatives to exhibit significant antibacterial ability, underlining the compound's role in creating new antibiotics (Shakir et al., 2020).
Synthesis of Protected Amino Acids for Edeine Analogs
The compound is instrumental in synthesizing orthogonally protected amino acids, which are valuable for creating edeine analogs. This application is crucial in peptide and pharmaceutical synthesis, reflecting the compound's versatility in organic synthesis (Czajgucki et al., 2003).
properties
IUPAC Name |
ethyl 4-(aminomethyl)benzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-2-13-10(12)9-5-3-8(7-11)4-6-9;/h3-6H,2,7,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZNTLYGVGINKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585561 | |
Record name | Ethyl 4-(aminomethyl)benzoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(aminomethyl)benzoate hydrochloride | |
CAS RN |
6232-12-8 | |
Record name | 6232-12-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400150 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 4-(aminomethyl)benzoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Aminomethyl-benzoic acid ethyl ester hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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